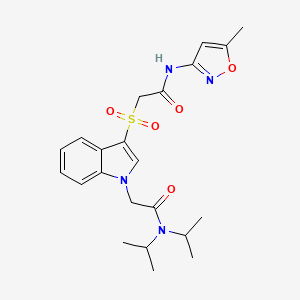
N,N-diisopropyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisopropyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-diisopropyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly referred to by its CAS number 894003-95-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
The molecular formula of this compound is C22H28N4O5S, with a molecular weight of approximately 460.5 g/mol. The structure features an indole moiety linked to a sulfonamide group and an isoxazole ring, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O5S |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 894003-95-3 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related indoline-sulfonamide agents have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a similar compound induced apoptosis in cancer cells through mitochondrial pathways, involving caspase activation and Bcl-2 phosphorylation .
The proposed mechanism of action for compounds in this class involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential and cytochrome c release.
Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes and pathways:
| Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | Not specified | |
| Urease | Strong inhibition | |
| Tubulin Polymerization | Significant effect |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated, showing moderate to strong activity against various bacterial strains. The presence of the isoxazole ring is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition .
Study on Indole Derivatives
A significant study focused on the biological evaluation of indole derivatives indicated that compounds with similar structural motifs exhibited promising anticancer activities. The study employed flow cytometry and Western blotting techniques to analyze the effects on cell cycle progression and apoptosis markers in treated cells .
Research on Sulfonamide Compounds
Another research effort synthesized a series of sulfonamide derivatives, including those structurally related to N,N-diisopropyl compounds. The findings revealed that these compounds displayed potent inhibitory effects against urease and acetylcholinesterase, suggesting their potential as therapeutic agents for conditions influenced by these enzymes .
特性
IUPAC Name |
2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-14(2)26(15(3)4)22(28)12-25-11-19(17-8-6-7-9-18(17)25)32(29,30)13-21(27)23-20-10-16(5)31-24-20/h6-11,14-15H,12-13H2,1-5H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQDNNUZGEYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














